molecular formula C9H16O B6614607 3-cyclopentyl-2-methylpropanal CAS No. 1343323-20-5

3-cyclopentyl-2-methylpropanal

Cat. No. B6614607
CAS RN: 1343323-20-5
M. Wt: 140.22 g/mol
InChI Key: MZCNZXKQYGIDSN-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-methylpropanal (also known as cyclopentyl methyl ketone or CPMK) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. CPMK has been identified as a valuable research tool due to its unique properties and its ability to be used in a variety of laboratory experiments.

Mechanism of Action

CPMK is believed to interact with proteins and enzymes through a variety of mechanisms. It has been found to bind to certain proteins and enzymes, and it is believed that this binding is mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions. Additionally, CPMK has been found to interact with lipids, and it is believed that this interaction is mediated by hydrophobic interactions.
Biochemical and Physiological Effects
CPMK has been studied for its potential physiological effects on plants and animals. In plants, CPMK has been found to inhibit the activity of certain enzymes involved in photosynthesis and respiration. Additionally, CPMK has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In animals, CPMK has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, CPMK has been found to have an effect on the activity of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

The use of CPMK in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable under most laboratory conditions. Additionally, it is relatively non-toxic, and it has been found to bind to certain proteins and enzymes. However, there are some limitations to the use of CPMK in laboratory experiments. It is relatively expensive, and it is not very soluble in water. Additionally, it has a relatively low boiling point, and its solubility in organic solvents is limited.

Future Directions

Despite its potential applications, there are still many unanswered questions regarding the potential applications of CPMK. Future research should focus on further elucidating the biochemical and physiological effects of CPMK, as well as its potential applications in drug design. Additionally, further research should be conducted to identify new synthesis methods for CPMK, as well as new uses for the compound. Finally, further research should be conducted to identify potential new applications for CPMK, such as its use as a catalyst in polymerization reactions.

Synthesis Methods

CPMK is synthesized from cyclopentanol and methyl iodide. The reaction involves the nucleophilic substitution of the hydroxyl group on the cyclopentanol with the methyl iodide, resulting in the formation of CPMK. The reaction is usually carried out in aqueous solution at room temperature, and the yield is typically between 80-90%.

Scientific Research Applications

CPMK has been studied for its potential applications in a variety of scientific research fields. It has been used in studies of plant physiology, biochemistry, and enzymology. CPMK has also been studied for its potential as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. Additionally, CPMK has been studied for its potential applications in drug design, as it has been found to bind to certain proteins and enzymes.

properties

IUPAC Name

3-cyclopentyl-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCNZXKQYGIDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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